molecular formula C10H9N3O2S B12991962 Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B12991962
M. Wt: 235.26 g/mol
InChI Key: JGPXLKHDLPBCJU-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that contains both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of 3-aminopyridine with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and its potential for various scientific applications. Its combination of pyridine and imidazole rings provides a versatile scaffold for the development of new compounds with desired properties.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

methyl 3-pyridin-3-yl-2-sulfanylidene-1H-imidazole-4-carboxylate

InChI

InChI=1S/C10H9N3O2S/c1-15-9(14)8-6-12-10(16)13(8)7-3-2-4-11-5-7/h2-6H,1H3,(H,12,16)

InChI Key

JGPXLKHDLPBCJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=S)N1C2=CN=CC=C2

Origin of Product

United States

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